![molecular formula C18H19NO2S B4964012 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide is a chemical compound that belongs to the class of acrylamides. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have low toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. This compound has also been shown to have moderate solubility in water, which may limit its use in aqueous environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its potential as an anticancer and antibacterial agent. Additionally, its low toxicity in vitro makes it a suitable compound for further studies. However, its limited solubility in water may make it difficult to use in aqueous experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide. One potential direction is the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, further studies are needed to determine the toxicity of this compound in vivo. The potential use of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide in material science also warrants further investigation. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 4-methoxyphenylacetic acid and 2-phenylthioethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with acryloyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide with high purity.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. This compound also has potential as an antibacterial agent, as it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Additionally, 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been studied for its potential use in material science, specifically in the development of polymer materials.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-10-7-15(8-11-16)9-12-18(20)19-13-14-22-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDQZQIBKGRJN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
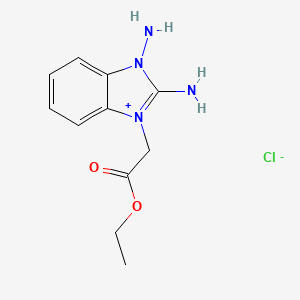
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
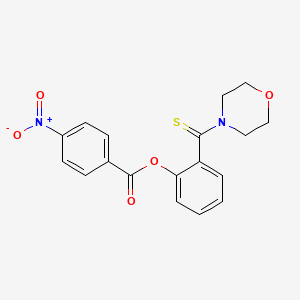
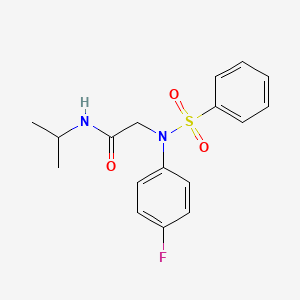
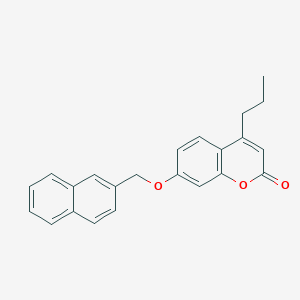
![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
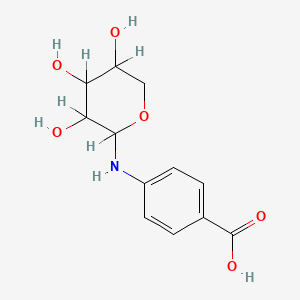
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)